molecular formula C15H20N2O2 B3006365 N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide CAS No. 303777-55-1

N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide

Cat. No. B3006365
CAS RN: 303777-55-1
M. Wt: 260.337
InChI Key: QFSKXQHSHTUULB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide, also known as HHPQ, is a novel compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide is not fully understood, but it is believed to involve the modulation of several cellular pathways. N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide may also modulate the activity of several enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in neurotransmitter metabolism.
Biochemical and Physiological Effects:
N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to have antioxidant and anti-inflammatory properties, and may protect against oxidative stress and inflammation. N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide has also been shown to improve cognitive function and memory in animal models, and may have potential therapeutic applications for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide is its high purity and yield, which makes it suitable for use in lab experiments. N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide is its limited solubility in aqueous solutions, which may limit its applications in some experiments.

Future Directions

There are several future directions for further research on N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide. One area of research is the elucidation of its mechanism of action, which may provide insights into its potential therapeutic applications. Another area of research is the optimization of its synthesis method, which may improve its yield and purity. Additionally, further studies are needed to evaluate its potential applications in cancer research and other fields.

Synthesis Methods

The synthesis of N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide involves a multi-step process that includes the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene with 2-formylphenylboronic acid to form an intermediate compound. This intermediate is then reacted with 2,3-dihydrofuran to produce N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide. This method has been optimized to yield high purity and high yield of N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide.

Scientific Research Applications

N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects in vitro and in vivo, and may have potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide has also been studied for its potential anti-cancer properties, and may have applications in cancer research.

properties

IUPAC Name

N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-2-14(18)16-17-10-11-6-5-9-19-15(11)12-7-3-4-8-13(12)17/h3-4,7-8,11,15H,2,5-6,9-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSKXQHSHTUULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NN1CC2CCCOC2C3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.